molecular formula C2Cl2F4O2S B1626163 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride CAS No. 89740-40-9

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride

Cat. No.: B1626163
CAS No.: 89740-40-9
M. Wt: 234.98 g/mol
InChI Key: MMAXEXCJVVINKX-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is a chemical compound with the molecular formula C2ClF4O2S. It is known for its unique properties and is used in various scientific and industrial applications. This compound is characterized by the presence of chlorine, fluorine, and sulfonyl chloride groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CF3CHFCl+ClSO2OHCF3CHFClSO2Cl+H2O\text{CF}_3\text{CHFCl} + \text{ClSO}_2\text{OH} \rightarrow \text{CF}_3\text{CHFClSO}_2\text{Cl} + \text{H}_2\text{O} CF3​CHFCl+ClSO2​OH→CF3​CHFClSO2​Cl+H2​O

This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound reacts with water to produce 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,1,2-tetrafluoroethane: Similar in structure but lacks the sulfonyl chloride group.

    1,1,2,2-Tetrafluoroethanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.

    2-Chloroethanesulfonyl chloride: Similar sulfonyl chloride group but lacks fluorine atoms.

Uniqueness

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and stability. The combination of these elements with the sulfonyl chloride group makes it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F4O2S/c3-1(5,6)2(7,8)11(4,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXEXCJVVINKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530521
Record name 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89740-40-9
Record name 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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